![molecular formula C19H24N2O2 B2932981 2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol CAS No. 347368-94-9](/img/structure/B2932981.png)
2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol” is a chemical compound that exhibits high charge carrier mobility and photochemical stability . It is used as a charge transporting material .
Synthesis Analysis
The synthesis of carbazole derivatives, including “2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol”, involves electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Molecular Structure Analysis
The molecular formula of “2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol” is C18H22N2O2 . Its average mass is 298.379 Da and its monoisotopic mass is 298.168121 Da .Physical And Chemical Properties Analysis
The boiling point of a similar compound, “3-(3-CARBAZOL-9-YL-2-HYDROXY-PROPYLAMINO)-PROPAN-1-OL”, is 547.7°C at 760 mmHg . The flash point is 285.1°C . The vapour pressure is 0.0±1.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Properties of Ionic Liquids
- The synthesis of hydroxylic ionic liquids, which may be related to the structural components of 2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol, has been explored. These ionic liquids exhibit significant properties such as low glass transition temperatures and high conductivity, which are relevant in various scientific applications (Shevchenko et al., 2017).
Application in CO2 Capture
- A study describes the synthesis of an ionic liquid with a similar structural motif, demonstrating its effectiveness in capturing CO2. This suggests potential applications of related compounds in environmental and energy-related fields (Bates et al., 2002).
Development of Antifungal Agents
- Novel hybrid molecules containing carbazole and β-hydroxy alkyl groups have been synthesized for use as antifungal agents. This indicates the potential of structurally similar compounds in pharmaceutical applications (Rad et al., 2016).
Antiproliferative and Apoptotic Effects in Tumor Cells
- Carbazole aminoalcohols have been shown to induce antiproliferation and apoptosis in human tumor cells, suggesting a potential application in cancer therapy. The mechanism involves inhibiting topoisomerase I, highlighting the medical significance of related compounds (Wang et al., 2016).
Potential in Organic Synthesis and Drug Development
- Various studies on related structures show potential applications in organic synthesis, drug development, and chemical analysis. For example, the synthesis of carbazole derivatives as free radical scavengers (Naik et al., 2010) and the use of benzofurazan reagents for fluorescent detection in analytical chemistry (Cevasco et al., 2014).
Propiedades
IUPAC Name |
2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-14(13-22)20-11-15(23)12-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20,22-23H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFWMVWLYRLQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2932898.png)
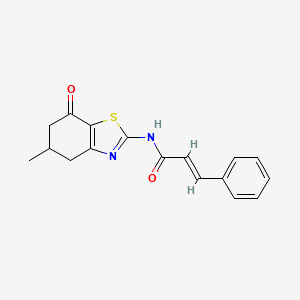
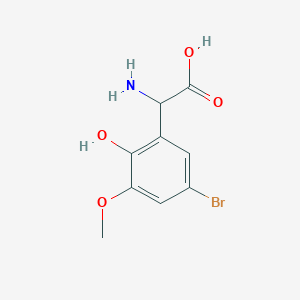
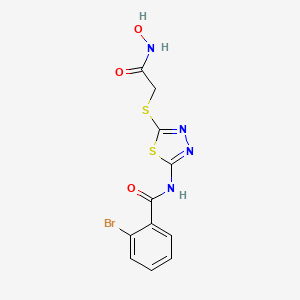

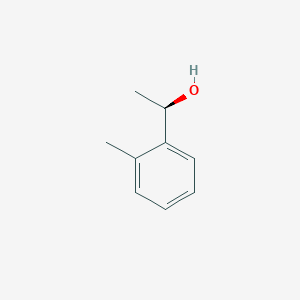

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)
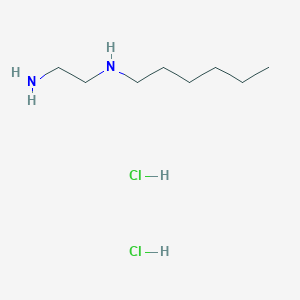
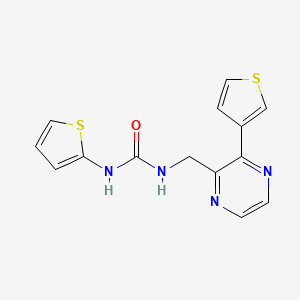
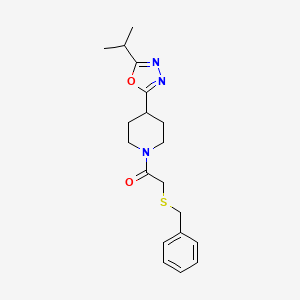

![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)
![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)